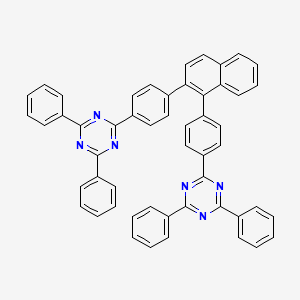![molecular formula C14H7ClF3N3S B15156861 3-Chloro-2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B15156861.png)
3-Chloro-2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine is a heterocyclic compound that contains both pyridine and thiazole rings The presence of a trifluoromethyl group and a chlorine atom in its structure makes it a compound of interest in various fields, including medicinal chemistry and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a halogenated pyridine derivative under basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
3-chloro-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
3-chloro-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides due to its unique chemical properties.
Material Science: It is investigated for its potential use in the synthesis of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-chloro-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary based on the specific biological system being studied.
相似化合物的比较
Similar Compounds
- 2-chloro-3-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine
- 3-chloro-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine
- 3-chloro-2-[2-(pyridin-2-yl)-1,3-thiazol-5-yl]-5-(trifluoromethyl)pyridine
Uniqueness
The unique combination of the trifluoromethyl group, chlorine atom, and the specific arrangement of the pyridine and thiazole rings in 3-chloro-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine gives it distinct chemical properties. These properties include enhanced stability, specific reactivity patterns, and potential biological activity, making it a valuable compound for various scientific research applications.
属性
分子式 |
C14H7ClF3N3S |
|---|---|
分子量 |
341.7 g/mol |
IUPAC 名称 |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-pyridin-2-yl-1,3-thiazole |
InChI |
InChI=1S/C14H7ClF3N3S/c15-9-5-8(14(16,17)18)6-20-12(9)11-7-22-13(21-11)10-3-1-2-4-19-10/h1-7H |
InChI 键 |
CBOODZLZYUZNDQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156782.png)
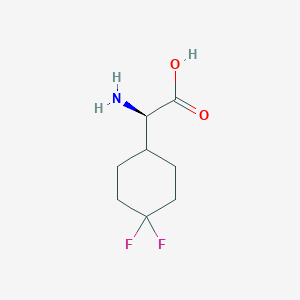
![3-amino-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B15156802.png)

![2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B15156808.png)
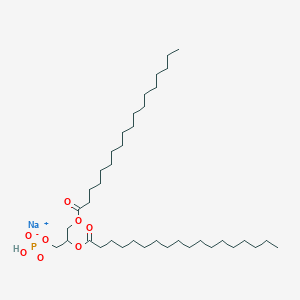
![[4-(3-Methoxyphenyl)piperazin-1-yl]{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanone](/img/structure/B15156819.png)
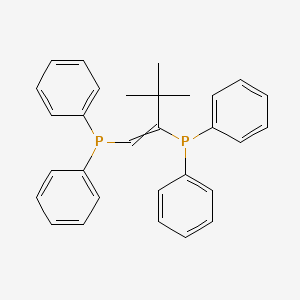
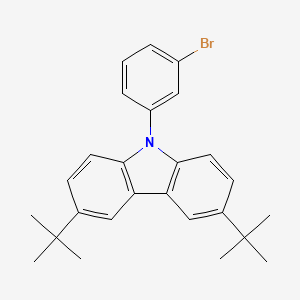
![N-[(4-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15156834.png)
![5,7,8-trimethyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15156835.png)
![12H-Benzo[4,5]thieno[3,2-a]carbazole](/img/structure/B15156838.png)
![N-[1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide](/img/structure/B15156867.png)
